![molecular formula C16H13ClN2O2S B2569488 6-氯-3-[(2-甲氧苯基)甲基]-2-硫代次亚胺-1H-喹唑啉-4-酮 CAS No. 422527-22-8](/img/no-structure.png)

6-氯-3-[(2-甲氧苯基)甲基]-2-硫代次亚胺-1H-喹唑啉-4-酮

货号 B2569488

CAS 编号:

422527-22-8

分子量: 332.8

InChI 键: DXQVTPKBUQTETD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one” is a chemical compound with the linear formula C17H13ClN2O3 . It is a part of the quinazolinone family, which are compounds containing a quinazoline moiety, made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been studied using Density Functional Theory (DFT) geometry optimized calculations at the B3LYP/6-31+G (d) level . The central piperidin-4-one ring adopts a slightly distorted chair conformation and an equatorial orientation of all its substituents except for chlorine which is axially located .Chemical Reactions Analysis

The chemical reactions of quinazolinone derivatives involve catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives have been studied. The compound crystallizes in the P2 1 /c space group with unit cell parameters a = 13.4020 (11) Å, b = 7.7888 (5) Å and c = 18.1721 (14) Å, β = 108.250 (9)°, Z = 4 .科学研究应用

Medicinal Chemistry and Drug Development

- Anticancer Properties : Compound 7 exhibits potential as an anticancer agent due to its structural resemblance to curcumin. Researchers have investigated its effects on cancer cell lines, exploring its ability to inhibit tumor growth and metastasis .

Fluorescent Probes and Imaging Agents

- Solvatochromism : Compound 7 displays solvatochromic behavior, meaning its fluorescence emission varies with solvent polarity. Researchers have used it as a fluorescent probe to study solvent environments and interactions . Its high molar extinction coefficient and fluorescence quantum yield make it valuable for imaging applications.

Materials Science and Organic Electronics

- Organic Semiconductors : The styryl-pyrimidine scaffold in compound 7 suggests potential as an organic semiconductor. Researchers have explored its use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .

Chemical Biology and Enzyme Inhibition

- Enzyme Inhibitors : Researchers have studied compound 7’s interaction with enzymes, particularly those involved in disease pathways. Its unique structure may allow selective inhibition of specific enzymes, making it valuable for drug discovery .

Computational Chemistry and Theoretical Studies

- Density Functional Theory (DFT) : Compound 7’s theoretical spectra match well with experimental data, validating its structural characterization. DFT calculations provide insights into its electronic properties and behavior in different environments .

Natural Product Analogues and Bioactivity

- Curcumin Analogue : Compound 7’s synthesis involves a condensation reaction with protected vanillin, resulting in a 72% yield. Its structural similarity to curcumin makes it an interesting analogue for further exploration .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-methoxybenzylamine with 2-chloro-3-formylquinazolin-4(3H)-one, followed by reduction and sulfanylation.", "Starting Materials": [ "2-methoxybenzylamine", "2-chloro-3-formylquinazolin-4(3H)-one", "Sodium borohydride", "Sulfur" ], "Reaction": [ "Step 1: 2-methoxybenzylamine is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a suitable solvent and a base to form 6-chloro-3-[(2-methoxyphenyl)methyl]-2-oxo-1H-quinazolin-4-one.", "Step 2: The resulting compound is then reduced using sodium borohydride to form 6-chloro-3-[(2-methoxyphenyl)methyl]-2-hydroxy-1H-quinazolin-4-one.", "Step 3: Sulfur is then added to the reaction mixture to sulfanylate the hydroxy group, forming the final product, 6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS 编号 |

422527-22-8 |

产品名称 |

6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |

分子式 |

C16H13ClN2O2S |

分子量 |

332.8 |

IUPAC 名称 |

6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C16H13ClN2O2S/c1-21-14-5-3-2-4-10(14)9-19-15(20)12-8-11(17)6-7-13(12)18-16(19)22/h2-8H,9H2,1H3,(H,18,22) |

InChI 键 |

DXQVTPKBUQTETD-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

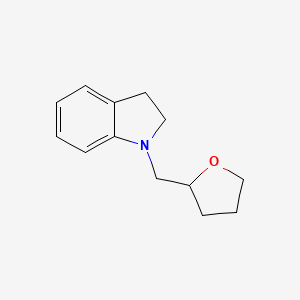

1-(Oxolan-2-ylmethyl)-2,3-dihydroindole

2320514-59-6

![N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide](/img/structure/B2569406.png)

![5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid](/img/structure/B2569407.png)

![ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate](/img/structure/B2569408.png)

![5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2569417.png)

![7-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2569420.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2569421.png)

![7-Fluoro-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2569423.png)

![N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-3,3,3-trifluoropropanamide](/img/structure/B2569426.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2569428.png)